molecular formula C58H84N16O11 B1631454 (Des-Asp1)-Angiotensin I CAS No. 56317-01-2

(Des-Asp1)-Angiotensin I

Cat. No. B1631454
CAS RN: 56317-01-2
M. Wt: 1181.4 g/mol
InChI Key: SKWIUWNFCDCCDM-XZJAPRPDSA-N
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Description

“(Des-Asp1)-Angiotensin I” is a nonapeptide that has been tested for its pressor and steroidogenic activities . It is available for purchase as a research chemical .


Synthesis Analysis

The synthesis of “(Des-Asp1)-Angiotensin I” has been evaluated as a precursor for “(Des-Asp1)-Angiotensin II” (also known as “Angiotensin III”) . The renin-angiotensin system, which plays a crucial role in regulating blood volume, arterial pressure, cardiac and vascular function, is involved in its synthesis .


Molecular Structure Analysis

“(Des-Asp1)-Angiotensin I” has a molecular weight of 1181.42 . It contains a total of 173 bonds, including 89 non-H bonds, 32 multiple bonds, 33 rotatable bonds, 10 double bonds, and 22 aromatic bonds . It also includes 3 five-membered rings, 2 six-membered rings, 1 aliphatic carboxylic acid, 7 aliphatic secondary amides, 1 aliphatic tertiary amide, 1 guanidine derivative, and 3 primary amines .


Chemical Reactions Analysis

Mass spectrometry has been used to monitor protease reactions, which is beneficial for exploring the complex systems associated with protease functions . The decrease in renal blood flow produced by “(Des-Asp1)-Angiotensin I” is due to its local enzymatic conversion to angiotensin III .


Physical And Chemical Properties Analysis

“(Des-Asp1)-Angiotensin I” contains a total of 169 atoms, including 84 Hydrogen atoms, 58 Carbon atoms, 16 Nitrogen atoms, and 11 Oxygen atoms .

Scientific Research Applications

1. Pressor and Steroidogenic Activities in Rats

  • Summary of Application: The nonapeptide (Des-Asp1)-Angiotensin I was tested for its pressor and steroidogenic activities in conscious rats .
  • Methods of Application: The peptide was administered in doses between 3 and 3,000 ng/kg/min. The effects on mean arterial pressure (MAP), serum aldosterone, and serum corticosterone were observed .
  • Results: (Des-Asp1)-Angiotensin I caused dose-related increases in MAP, serum aldosterone, and serum corticosterone. It was found to be 14% as potent as angiotensin I and angiotensin II in raising MAP, and less active in causing increased release of aldosterone .

2. Biological Activity in Humans

  • Summary of Application: The biological activity of (Des-Asp1)-Angiotensin I was studied in five normal men .
  • Methods of Application: An intravenous infusion of 300 ng (258 pmol)/kg·min (Des-Asp1)-Angiotensin I was administered, and the effects on blood pressure, plasma renin activity (PRA), and plasma aldosterone concentration were observed .
  • Results: The infusion caused a remarkable rise in blood pressure, a decrease in PRA, and an increase in plasma aldosterone concentration. The pressor and steroidogenic actions were slightly less than those of (Des-Asp1)-Angiotensin II .

3. Vasoconstrictor and Pressor Effects in Rats

  • Summary of Application: The vasoconstrictor and pressor effects of (Des-Asp1)-Angiotensin I were studied in rats .

4. Vasoactive Effects in Rats

  • Summary of Application: The vasoactive effects of des-aspartate-angiotensin-I (DAA-I) were investigated in male Wistar rats .
  • Methods of Application: Dose–response curves to DAA-I were compared with those to angiotensin II (Ang II) .

Future Directions

The bioavailability of orally administered “(Des-Asp1)-Angiotensin I” has been investigated in human subjects . The results suggest that the conversion rate of “(Des-Asp1)-Angiotensin I” to angiotensin III in normal men is less than 43%, which is much less than the conversion rate of angiotensin I to angiotensin II . This indicates that “(Des-Asp1)-Angiotensin I” may not have physiological significance in the human renin-angiotensin-aldosterone system .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)/t34-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWIUWNFCDCCDM-XZJAPRPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1181.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Des-Asp1)-Angiotensin I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
T KONO, F IKEDA, F OSEKO, H IMURA… - The Journal of Clinical …, 1980 - academic.oup.com
The biological activity of des-Asp 1 -angiotensin I (des-Asp 1 -AI) was studied in five normal men. An iv infusion of 300 ng (258 pmol)/kg·min des-Asp 1 -AI caused a remarkable rise in …
Number of citations: 25 academic.oup.com
JM Sexton, SL Britton… - American Journal …, 1979 - journals.physiology.org
The effects of [des-Asp1]angiotensin I and angiotensin III on mesenteric blood flow were compared in 15 pentobarbital-anesthetized dogs. These agonists were administered as bolus …
Number of citations: 16 journals.physiology.org
BS Tsai, MJ Peach, MC Khosla… - Journal of medicinal …, 1975 - ACS Publications
The nonapeptide [des-Asp^ angiotensin I (IV), synthesized by Merrifield’s solid-phase procedure, was tested as a possible substrate for the converting enzymes from porcine lung …
Number of citations: 69 pubs.acs.org
WB CAMPBELL, JM SCHMITZ, HD ITSKOVITZ - Endocrinology, 1977 - academic.oup.com
The steroidogenic and pressor activities of the nonapeptide (des-Asp 1 ) angiotensin I [(des-Asp)-AI] were tested in conscious rats, (des-Asp)-AI caused dose related increases in mean …
Number of citations: 44 academic.oup.com
MK Sim, MHH Choo, XS Qiu - Biochemical pharmacology, 1994 - Elsevier
The particulate enzyme that degrades angiotensin I (ANG I) to [des-aspartate 1 ]angiotensin I ([des-Asp 1 ]ANG I) in the hypothalamic homogenate of the rat has been established as a …
Number of citations: 52 www.sciencedirect.com
SL Britton, WH Beierwaltes, MJ Fiksen-Olsen… - Circulation …, 1979 - Am Heart Assoc
We determined the effects of direct renal intra-arterial injections of [des-Asp^ angiotensin I (0.2-3.2 pg) and angiotensin HI (0.00625-0.1 fig) on renal blood flow in 10 dogs anesthetized …
Number of citations: 10 www.ahajournals.org
R Hepp, C Grillet, A Peytremann, MB Vallotton - Endocrinology, 1977 - academic.oup.com
The effect of angiotensin I (AI), angiotensin II (All), [des-asp 1 ]AI, [des-asp 1 ]AII and [des-asp 1 -arg 2 ]AII on corticosteroid production in isolated fasciculata cells from bovine adrenals …
Number of citations: 23 academic.oup.com
WS Chen, MK Sim, ML Go - Regulatory peptides, 2002 - Elsevier
Structural modification of des-aspartate-angiotensin I (DAA-I), a pharmacologically active peptide, affected its actions on the precontracted cardiac and pulmonary sections of the rabbit …
Number of citations: 7 www.sciencedirect.com
JA Ackerly, BS Tsai, MJ Peach - Circulation Research, 1977 - Am Heart Assoc
Conversion of angiotensin I (AI) and [des-Asp'| angiotensin I (des'-AI) to angiotensin II (A II) and angiotensin III (A III), respectively, was studied in aortic strips, left atria, adrenal zone …
Number of citations: 34 www.ahajournals.org
JA Ackerly, TS Felger, MJ Peach - European Journal of Pharmacology, 1976 - Elsevier
The administration of radioactive angiotensin I to the retrogradely perfused feline adrenal gland caused a brisk discharge of catecholamines. Recovery of the labelled decapeptide and …
Number of citations: 26 www.sciencedirect.com

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